3-methoxy-1-methyl-N-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide
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Description
3-methoxy-1-methyl-N-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C14H18N6O3S2 and its molecular weight is 382.46. The purity is usually 95%.
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Biological Activity
3-Methoxy-1-methyl-N-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound has the following characteristics:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₈N₆O₃S₂
- Molecular Weight : 382.5 g/mol
- CAS Number : 1170512-83-0
Biological Activity Overview
The biological activities of this compound have been explored in various studies, revealing its potential in multiple therapeutic areas.
1. Anticancer Activity
Research indicates that derivatives of pyrazole and thiazole exhibit significant anticancer properties. For instance:
- A study demonstrated that compounds with similar structural motifs showed cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and Caco-2 (colon cancer) cells. The mechanism involves the induction of apoptosis through caspase activation pathways .
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties:
- In vitro assays have shown that it can inhibit cyclooxygenase enzymes (COX-I and COX-II), which are crucial in the inflammatory process. The IC50 values for COX-II inhibition were reported in the range of 0.52–22.25 μM, indicating moderate to high potency compared to standard anti-inflammatory drugs like Celecoxib .
The proposed mechanisms of action include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.
- Induction of Apoptosis : By activating caspases, it promotes programmed cell death in cancerous cells, which is crucial for effective cancer treatment.
Case Studies and Research Findings
Several studies have focused on the biological activity of similar compounds:
Properties
IUPAC Name |
3-methoxy-1-methyl-N-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O3S2/c1-19-7-9(12(18-19)23-2)11(22)15-13-16-17-14(25-13)24-8-10(21)20-5-3-4-6-20/h7H,3-6,8H2,1-2H3,(H,15,16,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMIZNCLEDEKLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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